4-[(ethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
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Overview
Description
The compound of interest falls within the class of sulfonamides, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science. This class of compounds has been extensively studied for their potential as biologically active molecules and their unique chemical reactivity.
Synthesis Analysis
The synthesis of sulfonamide compounds typically involves the introduction of sulfonyl groups to amine-containing molecules. Specific methods for synthesizing compounds similar to the one often include cyclization reactions, condensation with chlorosulfonyl compounds, or direct sulfonation of amine groups. These methods aim to achieve high yield and selectivity under controlled conditions (Tang Li-jua, 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. This structural feature significantly influences the compound's physical and chemical properties, including solubility, stability, and reactivity. X-ray crystallography and NMR spectroscopy are commonly used to elucidate the molecular structure and confirm the identity of synthesized compounds (A. Subashini et al., 2009).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. Their reactivity can be tailored by modifying the substituents on the sulfonyl and amine groups, allowing for the synthesis of a wide range of derivatives with desired chemical properties (P. Dighe et al., 2012).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as melting point, solubility in various solvents, and crystalline structure, are influenced by their molecular structure. Modifications to the sulfonyl or amine groups can significantly alter these properties, affecting their application in different fields (M. Ghorab et al., 2017).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are key to their applications in synthesis and drug design. Studies have focused on understanding these properties to design more effective and selective chemical reactions (Samet Mert et al., 2016).
properties
IUPAC Name |
4-(ethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-3-12-20(16,17)8-5-9(19-6-8)11(15)13-10-4-7(2)18-14-10/h4-6,12H,3H2,1-2H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHVTTHLFKBEID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
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